2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid
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Overview
Description
(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds .
Scientific Research Applications
(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism by which (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC exerts its effects involves the protection of the amino group. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLBUTANOIC
- (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLHEXANOIC
Uniqueness
The uniqueness of (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over peptide synthesis, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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